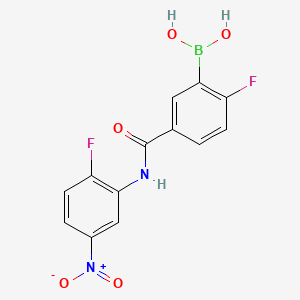
2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid is a boronic acid derivative characterized by the presence of fluorine and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid typically involves multi-step organic reactions. One common method starts with the nitration of a fluorinated aromatic compound to introduce the nitro group. This is followed by a coupling reaction with a boronic acid derivative under palladium-catalyzed conditions to form the desired product. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate or palladium on carbon
Base: Potassium carbonate or sodium hydroxide
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to a hydroxyl group using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: Halogen substitution reactions where the fluorine atoms can be replaced by other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base like sodium hydroxide.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)phenol.
Reduction: Formation of 2-Fluoro-5-(2-fluoro-5-aminophenylcarbamoyl)benzeneboronic acid.
Substitution: Formation of various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes involved in disease pathways.
Industry: Utilized in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
作用機序
The mechanism by which 2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid exerts its effects is primarily through its interaction with biological molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition. The nitro and fluoro groups can enhance the compound’s binding affinity and specificity for its molecular targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid
- 2-Chloro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, 2-Fluoro-5-(2-fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid is unique due to the presence of both fluorine and nitro groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and binding interactions, making it particularly valuable in applications requiring high specificity and stability.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
特性
分子式 |
C13H9BF2N2O5 |
|---|---|
分子量 |
322.03 g/mol |
IUPAC名 |
[2-fluoro-5-[(2-fluoro-5-nitrophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H9BF2N2O5/c15-10-3-1-7(5-9(10)14(20)21)13(19)17-12-6-8(18(22)23)2-4-11(12)16/h1-6,20-21H,(H,17,19) |
InChIキー |
MTQQOSSMDAQKRY-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


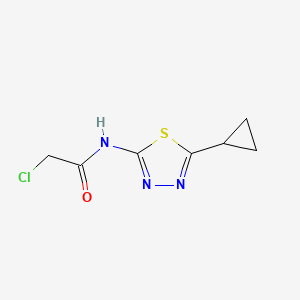
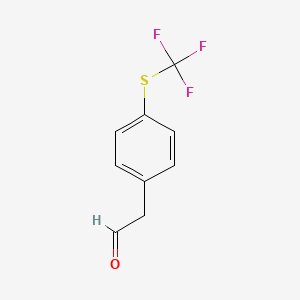


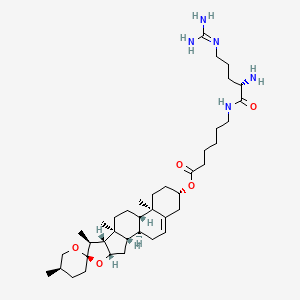
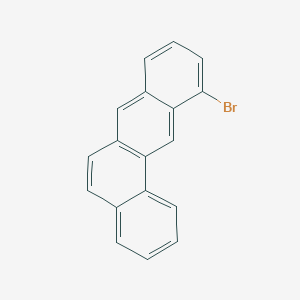
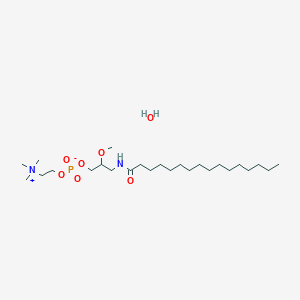
![2,4-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12855910.png)
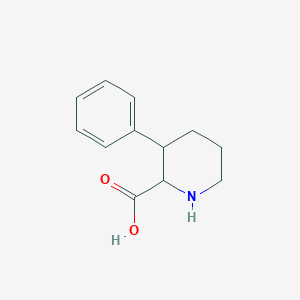

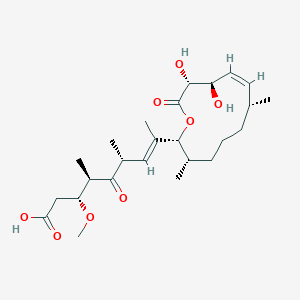
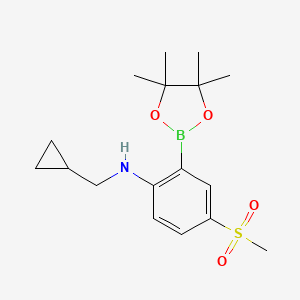
![Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12855937.png)
![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12855938.png)
